Chemical structure and physical properties of 3-Ethyl-3-fluoropyrrolidine;hydrochloride
Chemical structure and physical properties of 3-Ethyl-3-fluoropyrrolidine;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known physical properties of 3-Ethyl-3-fluoropyrrolidine;hydrochloride (CAS No: 2241141-61-5). As a fluorinated pyrrolidine derivative, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The introduction of a fluorine atom and an ethyl group at the C3-position of the pyrrolidine ring can profoundly influence the molecule's conformational preferences, lipophilicity, metabolic stability, and basicity. These modifications are critical in the design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This guide consolidates available data on its structure, properties, and handling, and where experimental data is unavailable, provides context through closely related analogs.
Chemical Identity and Molecular Structure
3-Ethyl-3-fluoropyrrolidine;hydrochloride is a chiral heterocyclic compound. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is substituted at the 3-position with both an ethyl group and a fluorine atom. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Molecular Formula: C6H13ClFN
Molecular Weight: 153.6 g/mol [1]
CAS Number: 2241141-61-5[1]
Chemical Structure:
Caption: 2D structure of 3-Ethyl-3-fluoropyrrolidine;hydrochloride.
The presence of a stereocenter at the C3 position means that 3-Ethyl-3-fluoropyrrolidine can exist as two enantiomers, (R)-3-Ethyl-3-fluoropyrrolidine and (S)-3-Ethyl-3-fluoropyrrolidine. The specific stereochemistry of commercially available batches should be confirmed by the supplier.
Physicochemical Properties
Detailed experimental data for the physical properties of 3-Ethyl-3-fluoropyrrolidine;hydrochloride are not extensively reported in publicly available literature. However, we can infer certain characteristics based on its structure and data from analogous compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C6H13ClFN | Supplier Data[1] |
| Molecular Weight | 153.6 g/mol | Supplier Data[1] |
| CAS Number | 2241141-61-5 | Supplier Data[1] |
| Appearance | Likely a solid at room temperature. | Based on related fluoropyrrolidine hydrochlorides. |
| Melting Point | Not available. | For comparison, (S)-(+)-3-Fluoropyrrolidine hydrochloride has a melting point of 183-187 °C. |
| Boiling Point | Not available. | Expected to be high due to its salt form. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form increases polarity and aqueous solubility. |
| pKa | Not available. | The pKa of the protonated pyrrolidine nitrogen is expected to be in the range of 9-11, influenced by the electron-withdrawing effect of the fluorine atom. |
Synthesis and Characterization
Caption: Plausible synthetic workflow for 3-Ethyl-3-fluoropyrrolidine;hydrochloride.
Characterization:
The structural confirmation of 3-Ethyl-3-fluoropyrrolidine;hydrochloride would rely on a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet) and the pyrrolidine ring protons. The chemical shifts of protons on the carbon bearing the fluorine atom would be significantly influenced.
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¹³C NMR: The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. Signals for the ethyl group and the four carbons of the pyrrolidine ring would be observed.
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¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom. Its coupling to adjacent protons would provide further structural information.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (3-Ethyl-3-fluoropyrrolidine) and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: Would display characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-F stretching.
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Elemental Analysis: Would confirm the elemental composition (C, H, Cl, F, N) of the compound.
Applications in Research and Drug Development
Fluorinated pyrrolidines are valuable building blocks in medicinal chemistry. The introduction of fluorine can modulate a molecule's:
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Metabolic Stability: The C-F bond is strong and less susceptible to metabolic oxidation, which can prolong the half-life of a drug.
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Lipophilicity: Fluorine substitution can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.
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Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can affect drug-receptor interactions and solubility.
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Conformational Preference: The stereoelectronic effects of the fluorine atom can influence the puckering of the pyrrolidine ring, which can be crucial for binding to biological targets.
Given these properties, 3-Ethyl-3-fluoropyrrolidine;hydrochloride is a promising scaffold for the synthesis of novel compounds targeting a wide range of biological targets, including enzymes and receptors in the central nervous system.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-Ethyl-3-fluoropyrrolidine;hydrochloride is not widely available. However, based on the data for analogous fluorinated pyrrolidine hydrochlorides, the following precautions should be taken:
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry place.
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Keep away from incompatible materials such as strong oxidizing agents.
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It is imperative to consult the supplier-specific SDS before handling this compound.
Conclusion
3-Ethyl-3-fluoropyrrolidine;hydrochloride represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. While detailed experimental data on its physicochemical properties and synthesis are currently limited in the public domain, its structural features suggest significant potential for the development of novel therapeutic agents with enhanced properties. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in the field of drug development.
References
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PubChem. (3R)-3-fluoropyrrolidine hydrochloride. [Link]
